molecular formula C10H6ClNO B12553376 4-(1-Chloro-3-oxoprop-1-en-1-yl)benzonitrile CAS No. 148682-12-6

4-(1-Chloro-3-oxoprop-1-en-1-yl)benzonitrile

Cat. No.: B12553376
CAS No.: 148682-12-6
M. Wt: 191.61 g/mol
InChI Key: LSLWZASXPAZZBJ-UHFFFAOYSA-N
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Description

4-(1-Chloro-3-oxoprop-1-en-1-yl)benzonitrile is an organic compound with a complex structure that includes a chloro group, a nitrile group, and a conjugated enone system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Chloro-3-oxoprop-1-en-1-yl)benzonitrile typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base, followed by chlorination. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Chloro-3-oxoprop-1-en-1-yl)benzonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Condensation Reactions: The enone system can participate in aldol condensations with aldehydes or ketones.

    Cyclization Reactions: The nitrile group can react with nucleophiles to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, hydrazines

    Solvents: Acetonitrile, ethanol, dichloromethane

    Catalysts: Lewis acids like aluminum chloride or boron trifluoride

Major Products

The major products formed from these reactions include substituted benzonitriles, heterocyclic compounds, and various enone derivatives.

Scientific Research Applications

4-(1-Chloro-3-oxoprop-1-en-1-yl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(1-Chloro-3-oxoprop-1-en-1-yl)benzonitrile involves its interaction with nucleophiles and electrophiles. The chloro group and the enone system are key reactive sites that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Chloro-3-oxoprop-1-en-1-yl)benzonitrile: Contains a chloro group and a nitrile group.

    4-(1-Chloro-3-oxoprop-1-en-1-yl)phenyl acetate: Similar structure but with an acetate group instead of a nitrile group.

    4-(1-Chloro-3-oxoprop-1-en-1-yl)benzoic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

This compound is unique due to its combination of a chloro group, a nitrile group, and a conjugated enone system. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in both research and industrial contexts.

Properties

CAS No.

148682-12-6

Molecular Formula

C10H6ClNO

Molecular Weight

191.61 g/mol

IUPAC Name

4-(1-chloro-3-oxoprop-1-enyl)benzonitrile

InChI

InChI=1S/C10H6ClNO/c11-10(5-6-13)9-3-1-8(7-12)2-4-9/h1-6H

InChI Key

LSLWZASXPAZZBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(=CC=O)Cl

Origin of Product

United States

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